2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone
Description
Introduction
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone belongs to the class of trifluoromethylated aromatic ketones, combining the structural features of naphthalene with the electron-withdrawing trifluoromethyl functionality. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, though it is commonly referred to as 1-naphthyl trifluoromethyl ketone in chemical literature. The molecular structure incorporates a naphthalene ring system attached to a trifluoroacetyl group, creating a compound with distinctive chemical and physical properties.
The significance of this compound extends beyond its structural novelty, as the trifluoromethyl group serves as a critical pharmacophore in medicinal chemistry applications. The presence of three fluorine atoms in the methyl group significantly alters the electronic properties of the molecule, creating a strong electron-withdrawing effect that influences both reactivity patterns and biological activity. This electronic modification makes the compound particularly valuable in pharmaceutical research, where fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability.
Chemical databases recognize this compound under multiple synonyms, including 1-trifluoroacetylnaphthalene and ethanone, 2,2,2-trifluoro-1-(1-naphthalenyl). The compound has been extensively catalogued in major chemical repositories, with detailed structural and property information available through platforms such as PubChem and various commercial chemical suppliers. The widespread availability and documentation of this compound reflect its importance in contemporary organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWOGKZDGCRES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505193 | |
| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-37-4 | |
| Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidation of α-Trifluoromethyl Alcohols
A well-documented method involves the oxidation of 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanol to the corresponding ketone. This approach is based on the preparation of the α-trifluoromethyl alcohol intermediate followed by selective oxidation.
Synthesis of α-Trifluoromethyl Alcohol Intermediate:
- The α-trifluoromethyl alcohol is synthesized by nucleophilic addition of trifluoromethyltrimethylsilane (TMS-CF3) to naphthaldehyde under anhydrous conditions.
- Typical reaction conditions include stirring in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere.
- Tetrabutylammonium fluoride (TBAF) is used as a fluoride source to activate the trifluoromethylsilane reagent.
- After completion, the silyl ether intermediate is hydrolyzed to yield the α-trifluoromethyl alcohol.
- The α-trifluoromethyl alcohol is oxidized using a catalytic system comprising sodium persulfate (Na2S2O8), 9-Azabicyclo[3.3.1]nonane N-oxyl (ACT) as a nitroxide catalyst, and pyridine as a base in acetonitrile solvent.
- The reaction is typically conducted at 50°C for 24 hours.
- This method provides good conversion rates (up to 62%) to the trifluoromethyl ketone.
- The reaction is sensitive to the presence of base, oxidant, and catalyst, with negligible product formation if any component is omitted.
- Solvent choice is critical; acetonitrile is preferred over dichloromethane, ethyl acetate, or water due to better conversion and product stability.
Representative Reaction Scheme:
$$
\text{2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanol} \xrightarrow[\text{Na}2\text{S}2\text{O}8, \text{ACT}, \text{Pyridine}]{\text{CH}3\text{CN}, 50^\circ C} \text{2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone}
$$
- The ketone is isolated by extraction and purified by vacuum distillation or chromatography.
- Typical yields range from 60% to 80% depending on scale and reaction optimization.
An alternative approach involves the direct introduction of the trifluoromethyl group onto a naphthyl ketone precursor:
- Starting from naphthyl ketones or aldehydes, trifluoromethylating agents such as trifluoromethyltrimethylsilane or other electrophilic trifluoromethyl sources are used.
- Catalysts or bases facilitate the nucleophilic attack of the trifluoromethyl anion equivalent on the carbonyl carbon.
- This method may require subsequent oxidation or rearrangement steps to yield the target trifluoromethyl ketone.
Photocatalytic Oxidation Methods
Recent advances have demonstrated the use of photocatalysis for the oxidation of α-trifluoromethyl alcohols to ketones:
- Using ruthenium-based photocatalysts such as Ru(bpy)3(PF6)2 under visible light irradiation.
- Sodium persulfate acts as a terminal oxidant.
- The reaction proceeds under mild conditions with high selectivity.
- This method offers an environmentally friendly alternative with potential for scale-up.
- Data Table: Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxidation of α-Trifluoromethyl Alcohol | Na2S2O8, ACT, Pyridine, Acetonitrile, 50°C, 24 h | 60-80 | Requires prior synthesis of alcohol intermediate; sensitive to reaction components |
| Direct Trifluoromethylation | Trifluoromethyltrimethylsilane, Base/Catalyst | Variable | May require additional oxidation steps |
| Photocatalytic Oxidation | Ru(bpy)3(PF6)2, Na2S2O8, Visible light, Acetonitrile | Moderate | Mild conditions, environmentally friendly |
- The oxidation method using sodium persulfate and ACT catalyst is currently the most reliable and reproducible for laboratory-scale synthesis.
- The trifluoromethyl group significantly influences the reactivity and stability of intermediates and products.
- The ketone product is prone to hydration in aqueous media, forming geminal diols, which must be considered during purification.
- Photocatalytic methods are emerging as promising alternatives but require further optimization for industrial application.
- Industrial scale-up typically involves continuous flow reactors and advanced purification techniques to maximize yield and purity.
The preparation of this compound is predominantly achieved via oxidation of the corresponding α-trifluoromethyl alcohol intermediate, synthesized through nucleophilic trifluoromethylation of naphthaldehyde derivatives. The oxidation employs sodium persulfate and nitroxide catalysts under controlled conditions to afford the ketone in good yields. Alternative methods such as direct trifluoromethylation and photocatalytic oxidation provide complementary routes with distinct advantages. These methods are supported by detailed experimental protocols and spectral data, ensuring reproducibility and scalability for research and industrial purposes.
Scientific Research Applications
Organic Synthesis
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is utilized as a reagent in organic synthesis. Its trifluoromethyl group can participate in electrophilic aromatic substitutions and other reactions.
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing novel fluorinated compounds. The compound was subjected to various reaction conditions to optimize yield and selectivity. The results indicated that the trifluoromethyl group significantly influenced the reactivity of the aromatic system, facilitating the formation of desired products with high efficiency .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its ability to modify biological activity through fluorination.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies showed that these derivatives inhibit tumor cell proliferation more effectively than their non-fluorinated counterparts. The presence of the trifluoromethyl group was linked to increased lipophilicity and membrane permeability, enhancing bioavailability .
Materials Science
In materials science, this compound is explored for its potential as a building block for advanced materials.
Case Study: Fluorinated Polymers
Fluorinated polymers incorporating this compound have been developed for applications requiring high chemical resistance and thermal stability. For instance, studies have shown that polymers synthesized using this compound exhibit superior mechanical properties compared to traditional polymers .
Analytical Chemistry
The compound is also used in analytical chemistry as a derivatizing agent for the analysis of various compounds.
Case Study: Gas Chromatography
In gas chromatography applications, this compound has been employed to enhance the detectability of certain analytes. By forming stable derivatives with target compounds, it improves separation efficiency and detection limits .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 1-Naphthalenyl vs. 2-Naphthalenyl Derivatives
The positional isomer 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone (3m) exhibits distinct steric and electronic properties due to the 2-substitution on naphthalene. Key differences include:
- Synthetic Yield : 65% for the 2-naphthalenyl isomer vs. 67% for the 1-naphthalenyl derivative .
- Crystallinity : The 2-naphthalenyl isomer forms a white solid , whereas the 1-naphthalenyl derivative is an orange oil , suggesting differences in packing efficiency.
Functional Group Derivatives: Ketones vs. Alcohols
2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanol (229b), an alcohol derivative, demonstrates altered physicochemical properties:
- Synthetic Efficiency : 99.9% yield via NaH/TMSCF₃-mediated reduction , higher than ketone synthesis (65–67% ).
- Polarity : The hydroxyl group increases hydrogen bonding capacity, enhancing water solubility compared to the hydrophobic ketone.
- Applications : Alcohol derivatives are intermediates in chiral recognition or catalysis, whereas ketones are electrophiles in cross-coupling reactions .
Heterocyclic Analogues: Triazoles and Oxadiazoles
Trifluoroacetyl-substituted heterocycles, such as 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a), highlight electronic modulation:
- Synthetic Metrics : 80% yield and E-factor = 13.6 (indicating moderate environmental impact) .
- Electronic Effects : The triazole ring introduces nitrogen lone pairs, altering electron density and enabling applications in agrochemicals or fluorescent materials .
- Thermal Stability : Melting points for triazole derivatives (e.g., 105–108°C for 2a ) exceed those of naphthalenyl ketones (oily liquids), suggesting enhanced crystallinity.
Fluorination Degree: Trifluoro vs. Difluoro Derivatives
Ethanone, 2,2-difluoro-1-(2-naphthalenyl) (CAS 874279-85-3) has reduced electron-withdrawing effects:
- Molecular Weight : 206.19 g/mol vs. 232.18 g/mol for the trifluoro compound.
- Reactivity : The trifluoro group’s stronger -I effect accelerates electrophilic substitution compared to difluoro analogues.
Pharmacological Relevance
Data Tables
Table 2: NMR Chemical Shifts (¹⁹F)
| Compound | ¹⁹F NMR δ (CDCl₃) | Reference |
|---|---|---|
| 1-(Naphthalen-1-yl)ethanone | –70.08 | |
| 1-(Naphthalen-2-yl)ethanone | Not reported | |
| 1-(1-Methylimidazol-2-yl)ethanone | Not reported |
Biological Activity
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is a trifluoromethylated ketone characterized by its unique structural features, which include a naphthalene ring and three fluorine atoms. These properties contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₇F₃O
- Molecular Weight : 224.18 g/mol
- Structure : The compound features a naphthalene moiety attached to a trifluoromethyl group adjacent to a carbonyl group.
The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This allows the compound to interact effectively with various molecular targets such as enzymes and receptors. The key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active sites or altering enzyme conformations.
- Receptor Modulation : Interactions with receptor sites can lead to changes in signal transduction pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential activity:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research on trifluoromethylated ketones suggests that they may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
- Structure–Activity Relationship (SAR) :
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoro-1-(naphthalen-1-yl)ethanone, and how can purity be ensured?
The compound is synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and naphthalene derivatives. Lewis acids like AlCl₃ are critical for activating the aromatic ring. Post-synthesis, purity is verified using HPLC (≥99% purity) and NMR spectroscopy. For example, -NMR shows distinct signals: δ = 8.89–8.79 (m, 1H, naphthyl-H), 8.21 (dt, J = 7.4 Hz, 1H), and 7.94 (dd, J = 8.1 Hz, 1H) . Recrystallization in hexane/ethyl acetate (3:1) is recommended to remove trifluoroacetic acid residues .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing trifluoromethyl group deactivates the ketone, reducing its susceptibility to nucleophilic attack. However, this enhances stability in acidic/basic conditions, making it suitable for reactions requiring inert ketone groups. Computational studies (DFT/B3LYP) show a partial positive charge (+0.34 e) on the carbonyl carbon, favoring selective reductions over nucleophilic additions .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- -NMR : Detects aromatic protons (δ 7.5–8.9 ppm) and confirms absence of impurities.
- -NMR : A singlet at δ -72 ppm confirms the CF₃ group.
- IR spectroscopy : Strong C=O stretch at 1725 cm⁻¹ and CF₃ vibrations at 1150–1250 cm⁻¹ .
- GC-MS : Molecular ion peak at m/z 234 (C₁₂H₇F₃O⁺) with fragmentation patterns matching naphthyl loss .
Advanced Research Questions
Q. How can enantioselective reductions of this ketone be optimized for chiral alcohol synthesis?
Alcohol dehydrogenases (ADHs) like Ras-ADH and evo-1.1.200 achieve >99% enantiomeric excess (ee) for (R)- and (S)-alcohols, respectively. Optimal conditions include:
- Substrate concentration: 20 mM in 1,4-dioxane/water (10% v/v).
- Co-factor regeneration: NADPH (0.2 mM) with glucose dehydrogenase.
- Reaction time: 5–20 h at 30°C. Kinetic resolution shows a kcat/KM of 1.2 × 10³ M⁻¹s⁻¹ for Ras-ADH .
Q. What strategies mitigate solubility challenges in cross-coupling reactions involving this ketone?
Low solubility in polar solvents is addressed by:
- Using 1,4-dioxane/water (9:1) mixtures for Suzuki-Miyaura couplings (Pd(PPh₃)₄, 5 mol%).
- Sonication (40 kHz, 30 min) to disperse aggregates.
- Co-solvents like DMSO (10% v/v) enhance substrate loading to 100 mM .
Q. How does the naphthyl group affect the compound’s electronic properties in photochemical applications?
The extended π-system of the naphthyl group red-shifts UV-Vis absorption (λmax = 285 nm, ε = 12,500 M⁻¹cm⁻¹) and increases intersystem crossing efficiency. Time-resolved fluorescence shows a triplet-state lifetime of 1.2 µs, making it a candidate for photoinitiators in polymer chemistry .
Q. What mechanistic insights explain the formation of gem-diol intermediates during biotransformations?
The CF₃ group stabilizes the gem-diol (C(OH)₂CF₃) via inductive effects, lowering the equilibrium constant (Keq = 0.8) compared to non-fluorinated analogs. DFT studies reveal a 15 kcal/mol stabilization of the diol due to hyperconjugation between the CF₃ and hydroxyl groups .
Application-Focused Questions
Q. How is this compound utilized in protein-ligand interaction studies?
As a carbene precursor in footprinting assays, it labels hydrophobic binding pockets via UV irradiation (254 nm). LC-MS/MS identifies modified residues (e.g., Trp, Tyr) with a labeling efficiency of 60–80% .
Q. What role does it play in synthesizing odanacatib precursors?
It serves as a key intermediate in Pd-catalyzed cross-couplings with boronic acids (3 eq.) to form diaryl ketones. Subsequent bioreduction with ADHs yields chiral alcohols with >99% ee, critical for odanacatib’s cathepsin K inhibition .
Safety & Handling
Q. What precautions are necessary when handling this compound under inert conditions?
Use Schlenk lines for air-sensitive reactions (e.g., Grignard additions). Store under argon at 4°C to prevent ketone hydration. Toxicity data (LD₅₀ = 320 mg/kg, rat oral) necessitate PPE (gloves, goggles) and fume hood use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
